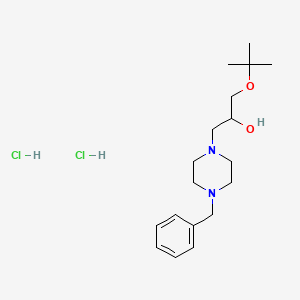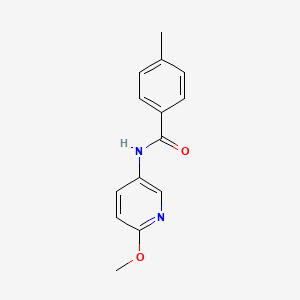![molecular formula C17H20N2O3S B4440495 N,N,2-trimethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4440495.png)
N,N,2-trimethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide
Vue d'ensemble
Description
N,N,2-trimethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide, also known as TMB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TMB is a member of the benzamide family, which is known for its diverse biological activities. In
Mécanisme D'action
The mechanism of action of N,N,2-trimethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N,N,2-trimethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. N,N,2-trimethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N,N,2-trimethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide has been found to have a range of biochemical and physiological effects in various cell types and animal models. N,N,2-trimethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). N,N,2-trimethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
N,N,2-trimethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide has several advantages and limitations for use in laboratory experiments. One advantage is its high potency, which allows for the use of lower concentrations in experiments. N,N,2-trimethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, N,N,2-trimethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide has a low solubility in water, which can limit its use in certain experiments. Additionally, N,N,2-trimethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide has not been extensively studied in vivo, which may limit its potential applications.
Orientations Futures
There are several future directions for research on N,N,2-trimethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide. One direction is to further explore its potential applications in cancer therapy. N,N,2-trimethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to inhibit the growth of certain cancer cells, but further studies are needed to determine its efficacy in vivo. Another direction is to investigate the mechanism of action of N,N,2-trimethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide in more detail. Understanding the molecular targets of N,N,2-trimethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide could lead to the development of more potent and selective inhibitors. Finally, future studies could explore the potential of N,N,2-trimethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases.
Conclusion:
In conclusion, N,N,2-trimethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide is a chemical compound with potential applications in various fields of scientific research. N,N,2-trimethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide has been found to have anti-inflammatory, antioxidant, and anticancer properties, and its mechanism of action involves the inhibition of certain enzymes and signaling pathways. N,N,2-trimethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide has several advantages and limitations for use in laboratory experiments, and future directions for research include investigating its potential applications in cancer therapy, understanding its mechanism of action in more detail, and exploring its potential as a therapeutic agent for other diseases.
Applications De Recherche Scientifique
N,N,2-trimethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide has been extensively studied for its potential applications in various fields of scientific research. N,N,2-trimethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide has been found to have anti-inflammatory, antioxidant, and anticancer properties. In particular, N,N,2-trimethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death.
Propriétés
IUPAC Name |
N,N,2-trimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12-8-10-14(11-9-12)23(21,22)18-16-7-5-6-15(13(16)2)17(20)19(3)4/h5-11,18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYVZDDJZIYUJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-({1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4440415.png)
![1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide](/img/structure/B4440422.png)

![4-[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4440435.png)

![1-(3-methoxypropyl)-4-oxo-N-(tetrahydro-2-furanylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4440448.png)


![2-[(4-fluorophenyl)amino]-7-(2-furyl)-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4440466.png)

![2-[(4-methylpentanoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4440484.png)


